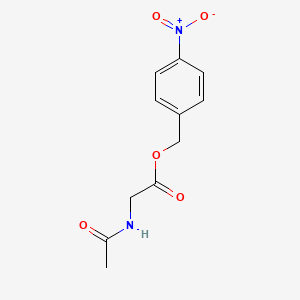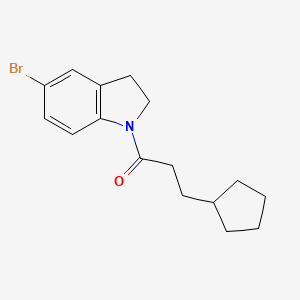
5-bromo-1-(3-cyclopentylpropanoyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(3-cyclopentylpropanoyl)indoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of indoline, which is a heterocyclic organic compound that has been used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(3-cyclopentylpropanoyl)indoline involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes regulated by this receptor. The exact mechanism of how this compound binds to the receptor and blocks its activation is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-(3-cyclopentylpropanoyl)indoline are related to its action on the 5-HT7 receptor. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-1-(3-cyclopentylpropanoyl)indoline in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors or signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of how this compound binds to the 5-HT7 receptor is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-1-(3-cyclopentylpropanoyl)indoline. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other physiological processes that are regulated by the 5-HT7 receptor, such as circadian rhythm and thermoregulation. Additionally, further studies are needed to elucidate the exact mechanism of how this compound binds to the 5-HT7 receptor and to develop more potent and selective antagonists of this receptor.
Synthesemethoden
The synthesis method of 5-bromo-1-(3-cyclopentylpropanoyl)indoline involves the reaction of 5-bromoindoline with 3-cyclopentylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(3-cyclopentylpropanoyl)indoline has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as sleep, mood, and memory. The 5-HT7 receptor has been implicated in several psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, the development of selective antagonists of this receptor is of great interest in the field of drug discovery.
Eigenschaften
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c17-14-6-7-15-13(11-14)9-10-18(15)16(19)8-5-12-3-1-2-4-12/h6-7,11-12H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPRPDXLWFWRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)
![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)
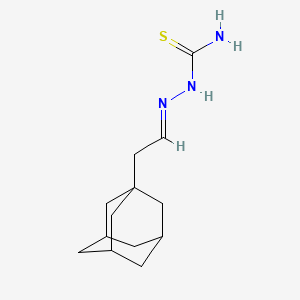
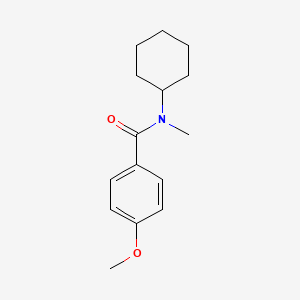
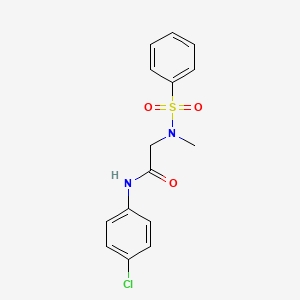
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
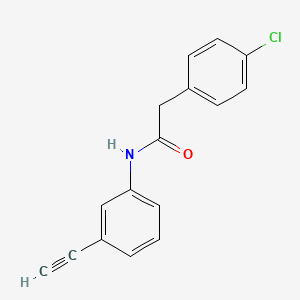
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
